molecular formula C15H12N6OS2 B10980644 N-(3-cyanothiophen-2-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-cyanothiophen-2-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10980644
M. Wt: 356.4 g/mol
InChI Key: PXRFUZNDJZJDNU-UHFFFAOYSA-N
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Description

N-(3-CYANO-2-THIENYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a cyano group, a thienyl ring, a triazole ring, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CYANO-2-THIENYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the formation of the thienyl ring, followed by the introduction of the cyano group. The triazole ring is then synthesized and attached to the thienyl ring. Finally, the pyridinyl group is introduced, and the acetamide linkage is formed.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and thienyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique electronic properties due to the presence of multiple heteroatoms.

Biology:

  • Potential applications in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Medicine:

  • Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

Industry:

  • Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-(3-CYANO-2-THIENYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

    N-(3-CYANO-2-THIENYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: can be compared to other compounds with similar functional groups, such as:

Uniqueness: The uniqueness of N-(3-CYANO-2-THIENYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its combination of multiple heteroatoms and functional groups, which confer unique electronic and chemical properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H12N6OS2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H12N6OS2/c1-21-13(11-4-2-3-6-17-11)19-20-15(21)24-9-12(22)18-14-10(8-16)5-7-23-14/h2-7H,9H2,1H3,(H,18,22)

InChI Key

PXRFUZNDJZJDNU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CS2)C#N)C3=CC=CC=N3

Origin of Product

United States

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